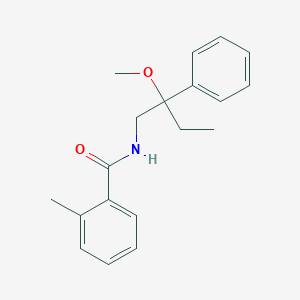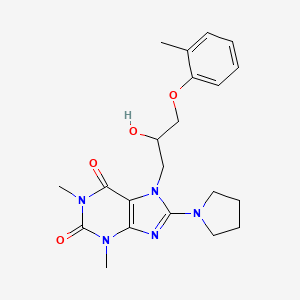
7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione" is a complex molecule that appears to be related to the field of medicinal chemistry and enzyme inhibition. Although the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be used to infer potential properties and applications of the compound .
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that introduce various functional groups to a core structure. The second paper discusses the synthesis of 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones, which are synthesized by reacting 7-hydroxy derivatives with various nucleophiles under acidic or basic conditions . This suggests that the compound of interest could potentially be synthesized through similar methods, involving the introduction of substituents at the 7-position of a related heterocyclic core.
Molecular Structure Analysis
The molecular structure of the compound includes several distinct functional groups and a heterocyclic core. The presence of a pyrrolidinyl group suggests potential interactions with biological targets, as nitrogen-containing heterocycles are often involved in drug design due to their ability to mimic natural bases in nucleic acids or to interact with enzymes . The compound also contains a purine dione moiety, which is a bicyclic structure that can be involved in a wide range of biological activities.
Chemical Reactions Analysis
The reactivity of the compound can be inferred from the functional groups present. The hydroxy and ether groups suggest potential for participation in reactions such as etherification or esterification. The presence of a dimethyl purine indicates that the molecule could engage in reactions typical of purines, such as substitution or addition reactions at the nitrogen atoms. The pyrrolidinyl group could also undergo reactions typical of secondary amines, such as alkylation or acylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple aromatic rings and a lipophilic side chain suggests that the compound may have significant hydrophobic character, which could affect its solubility and membrane permeability. The heterocyclic and dione components may contribute to the compound's acidity or basicity, influencing its solubility in different pH environments. The compound's ability to form hydrogen bonds through its hydroxy group could also affect its physical properties and interactions with biological molecules .
科学的研究の応用
Synthesis and Chemical Properties
Research on related pyrrolidine derivatives and purine compounds often focuses on the synthesis of novel chemical structures that could have potential applications in medicinal chemistry and drug development. For example, the study on the synthesis of 1,2-Diaryl-6,6-dimethyl-5,6-dihydro-1H-indole-4,7-diones from Arylglyoxals and Enamines demonstrates the creation of fused pyrrole derivatives through domino condensation, annulation, and allylic hydroxylation, highlighting the synthetic versatility of these compounds (Maity & Pramanik, 2013).
Biological Activity
Several studies explore the biological activities of purine derivatives, providing a foundation for the investigation of similar compounds in various biological applications. For instance, substituted pyridines and purines containing 2,4-thiazolidinedione were evaluated for their effects on triglyceride accumulation and their hypoglycemic and hypolipidemic activities, indicating the potential of these compounds in treating metabolic disorders (Kim et al., 2004).
特性
IUPAC Name |
7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4/c1-14-8-4-5-9-16(14)30-13-15(27)12-26-17-18(22-20(26)25-10-6-7-11-25)23(2)21(29)24(3)19(17)28/h4-5,8-9,15,27H,6-7,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCUOZOGXAOCRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2N4CCCC4)N(C(=O)N(C3=O)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2520571.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(methoxycarbonyl)benzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2520573.png)
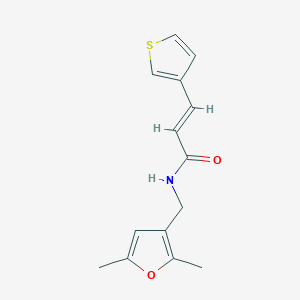

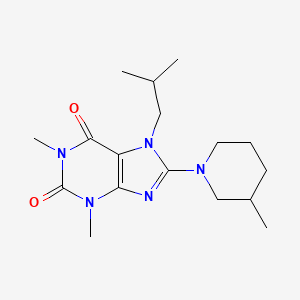
![2-(2,4-dichlorophenoxy)-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2520581.png)

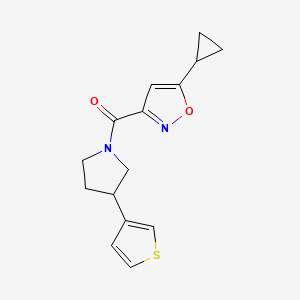
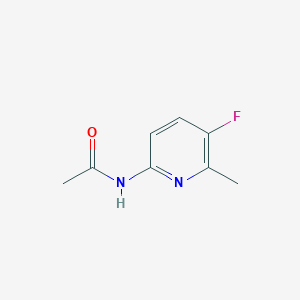
![Tert-Butyl (((Meso-1R,5S,6S)-3-Benzyl-3-Azabicyclo[3.1.0]Hexan-6-Yl)Methyl)Carbamate](/img/structure/B2520588.png)

